

Single-Crystal X-Ray Diffraction (SC-XRD) & The Flack Parameter

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Compound of Interest

Compound Name: (S)-2-(3-methoxyphenyl)pyrrolidine

CAS No.: 1217710-13-8

Cat. No.: B3091412

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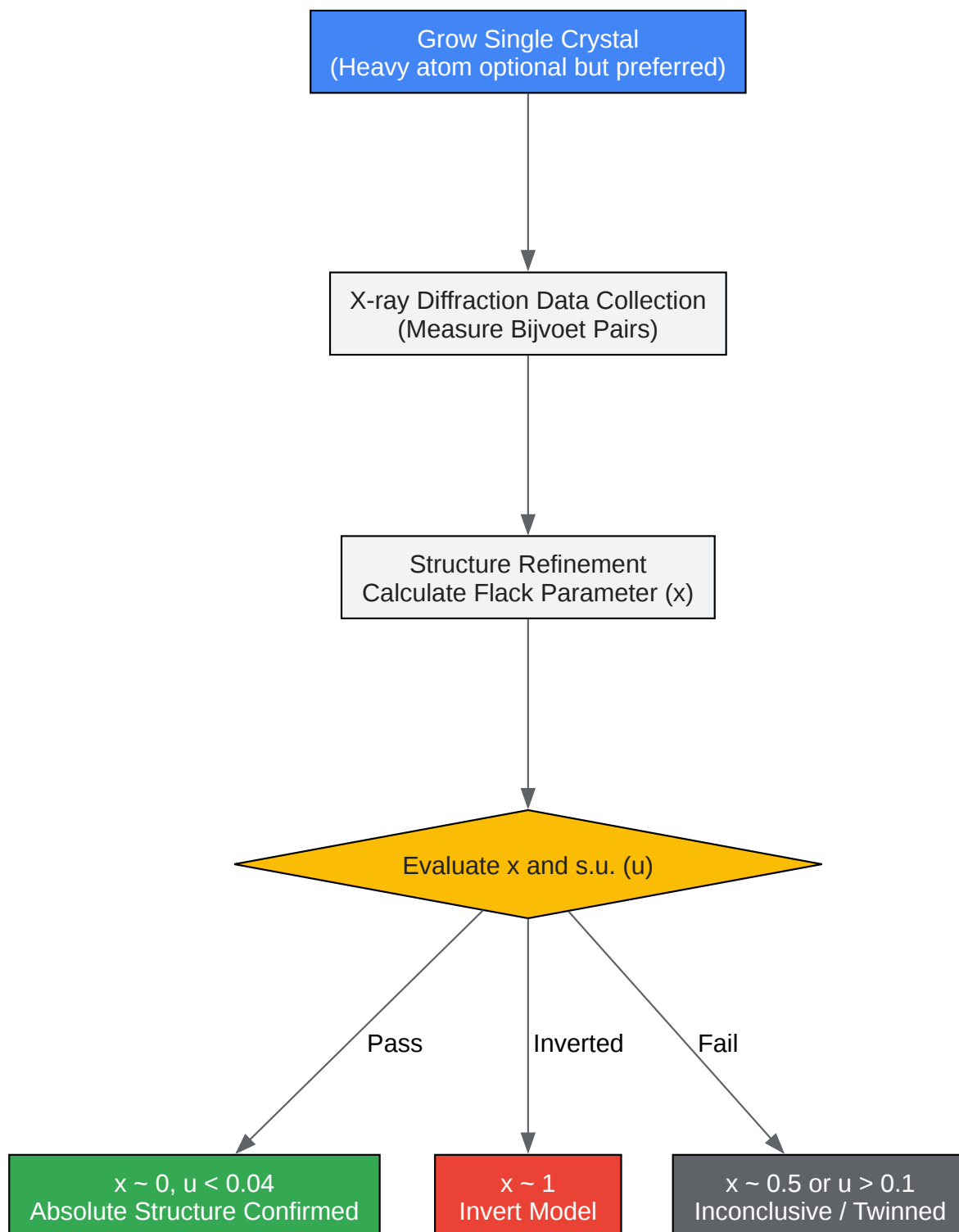
The Gold Standard for Solid-State AC Determination

Causality & Mechanism: SC-XRD relies on the anomalous dispersion of X-rays by electron clouds. In the absence of anomalous scattering, Friedel's Law states that the diffraction intensities of inverse reflections are equal ($|F(hkl)|^2 = |F(-h-k-l)|^2$). However, when atoms absorb X-rays near their absorption edge, a phase shift occurs, breaking Friedel's Law[2]. This differential scattering allows the crystallographer to distinguish between enantiomers. The absolute structure is quantified by the Flack parameter (x), which represents the fractional contribution of the inverted enantiomer in the crystal[2].

Self-Validating System: The Flack parameter is a self-validating metric. An x value near 0 with a standard uncertainty (u) of less than 0.04 (or 0.08 for established enantiopurity) confirms the correct absolute structure[3]. An x value near 1 indicates the model must be inverted, while $x \approx 0.5$ suggests racemic twinning or inconclusive data[2][4].

Experimental Protocol:

- Crystallization: Grow a high-quality single crystal (0.1–0.5 mm) using vapor diffusion or slow evaporation. Heavy atoms (e.g., Cl, Br, S) enhance anomalous dispersion, though modern Cu-K α sources can resolve light-atom structures (C, H, N, O)[3].
- Data Collection: Mount the crystal on a diffractometer equipped with a cryostat (e.g., 100 K) to minimize thermal motion. Collect a highly redundant dataset to accurately measure Bijvoet pairs.
- Refinement: Solve the structure using direct methods. Refine the model using full-matrix least-squares against F^2 .
- Validation: Calculate the Flack parameter. Ensure $u < 0.04$ for unambiguous assignment[4].



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Logical workflow for absolute configuration assignment using SC-XRD and the Flack parameter.

Vibrational Circular Dichroism (VCD)

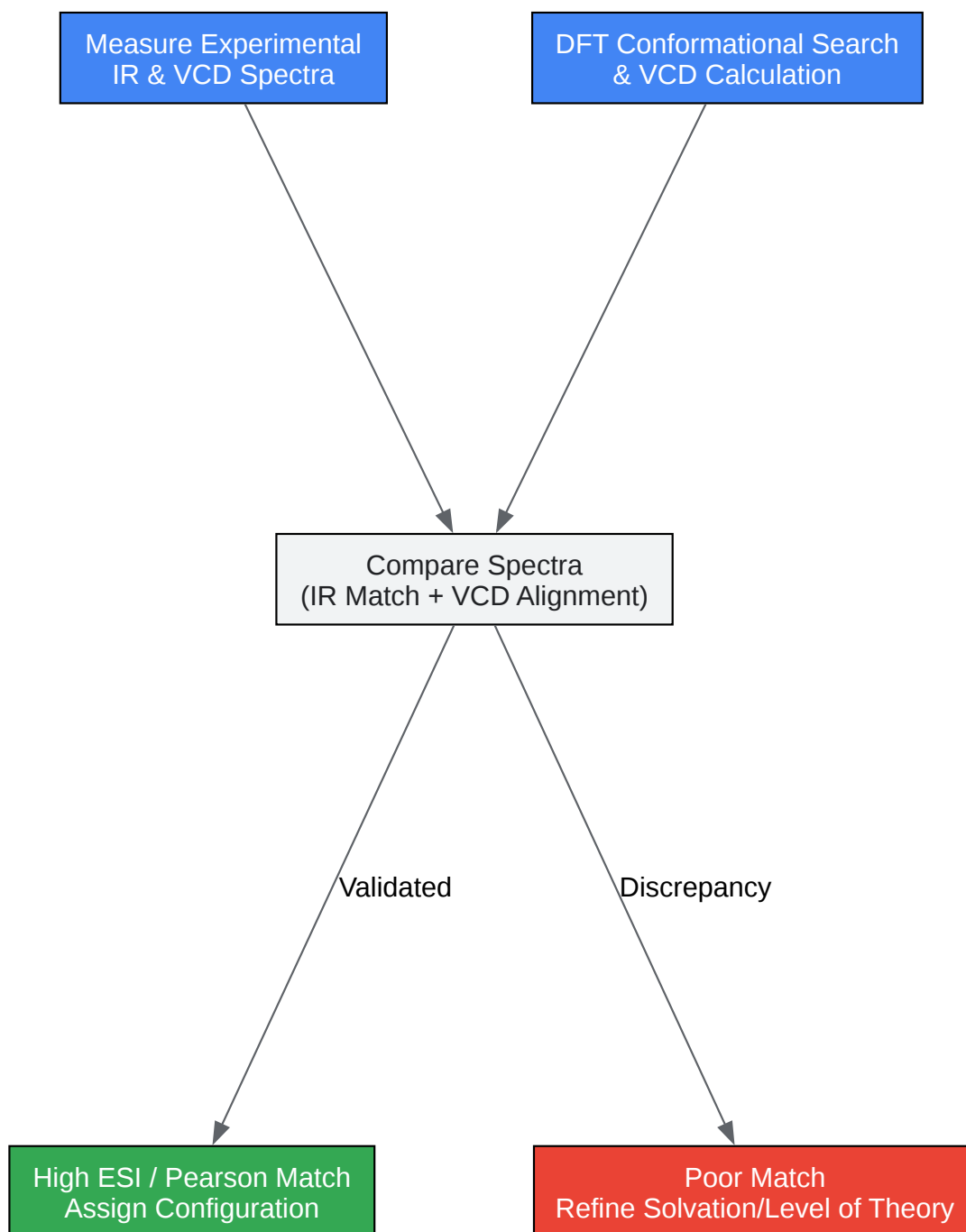
The Premier Solution-State Chiroptical Method

Causality & Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[5]. Unlike Electronic Circular Dichroism (ECD), which requires a UV-Vis chromophore, VCD probes the fundamental vibrational modes of the entire molecular backbone, providing a rich, fingerprint-like spectrum[1][6]. AC is determined by comparing the experimental VCD spectrum to a theoretical spectrum generated via Density Functional Theory (DFT)[7].

Self-Validating System: VCD validation relies on the Enantiomer Similarity Index (ESI) and the Pearson correlation coefficient. The method is self-validating when the computed Boltzmann-weighted conformer ensemble accurately reproduces both the unpolarized IR spectrum (confirming the conformational search) and the VCD spectrum (confirming stereochemistry)[7]. Discrepancies often highlight missing explicit solvent interactions (e.g., dimerization or hydrogen bonding)[7].

Experimental Protocol:

- **Sample Preparation:** Dissolve 2–10 mg of the chiral compound in a deuterated solvent (e.g., CDCl₃, DMSO-*d*₆) to prevent solvent IR bands from masking solute signals[7].
- **Spectral Acquisition:** Acquire IR and VCD spectra using a VCD spectrometer equipped with a BaF₂ or CaF₂ cell[5]. Scan for 2–6 hours to achieve a high signal-to-noise ratio.
- **Computational Modeling:** Perform a comprehensive conformational search using molecular mechanics. Optimize the low-energy conformers using DFT (e.g., B3LYP/6-31G(d) or higher) with an implicit solvation model (PCM)[7][8].
- **Spectral Alignment:** Calculate the IR and VCD spectra for each conformer. Generate a Boltzmann-weighted average spectrum and overlay it with the experimental data[1].



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Experimental and computational workflow for VCD absolute configuration determination.

NMR with Chiral Derivatizing Agents (Mosher's Method)

The Rapid Diagnostic for Secondary Alcohols and Amines

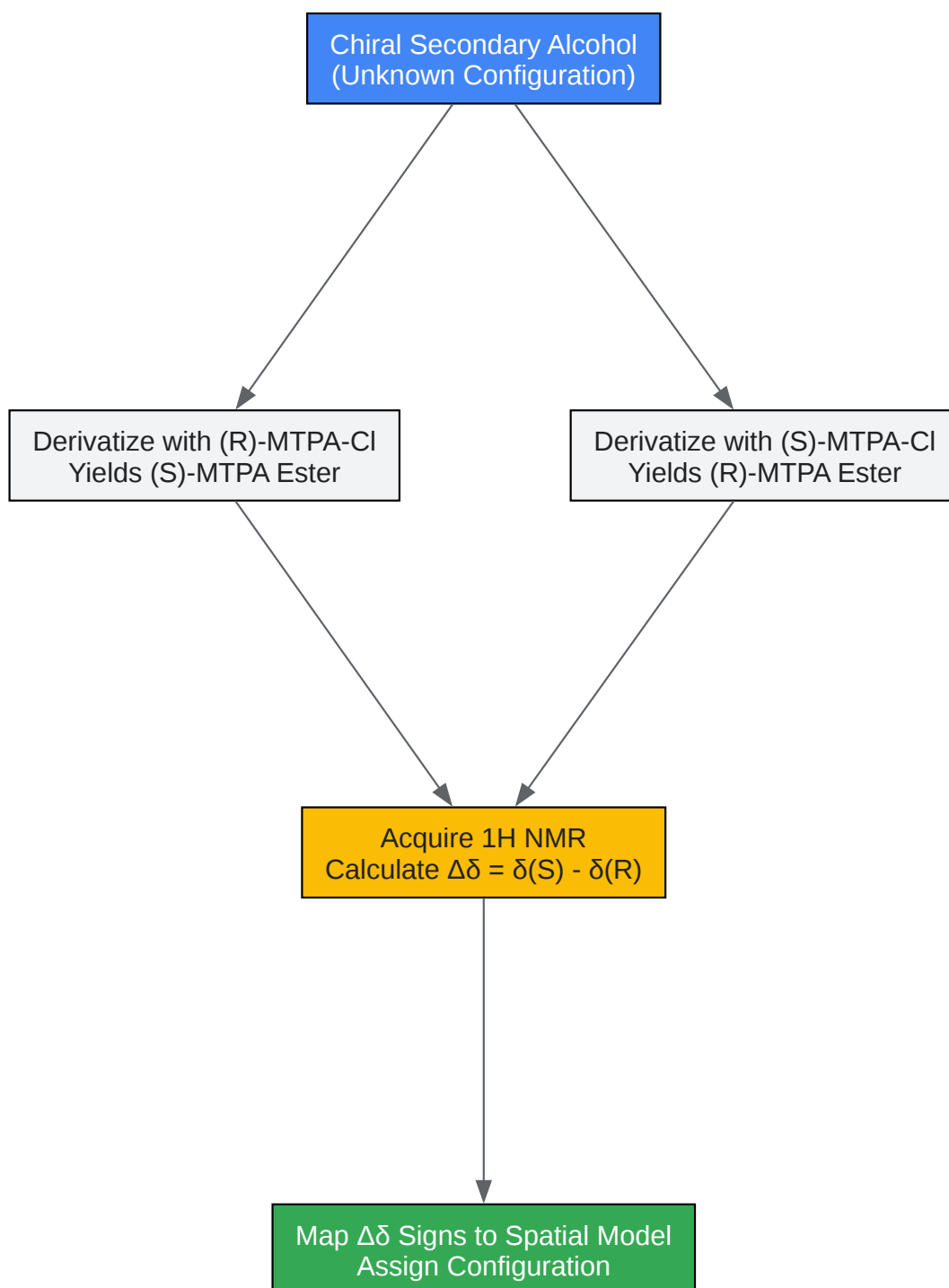
Causality & Mechanism: Mosher's method resolves AC by converting a chiral secondary alcohol (or amine) into a pair of diastereomers using enantiopure (R)

- and (S)
- α -methoxy- α -trifluoromethylphenylacetic acid (MTPA)[9][10]. The causality lies in the magnetic anisotropy of the MTPA phenyl ring. In the preferred conformation of the ester, the phenyl ring shields the protons situated on the same side of the molecule, shifting their ^1H NMR signals upfield (lower δ)[11].

Self-Validating System: The protocol is internally validated by calculating the chemical shift difference, $\Delta\delta_{SR} = \delta_S - \delta_R$, for multiple protons across the molecule. A systematic arrangement where protons on one side of the MTPA plane exhibit positive $\Delta\delta_{SR}$ values and those on the other side exhibit negative values confirms the spatial model and assigns the AC[9][10].

Experimental Protocol:

- Derivatization: Split the chiral alcohol (1–5 mg) into two vials. React one aliquot with (R) -MTPA-Cl and the other with (S) -MTPA-Cl in anhydrous pyridine or DCM with DMAP[10].
- Purification: Isolate the resulting (S) -MTPA ester (from (R) -MTPA-Cl) and (R) -MTPA ester (from (S) -MTPA-Cl)[10].
- NMR Acquisition: Acquire high-resolution ^1H NMR spectra for both diastereomers in CDCl_3 [9].
- Data Analysis: Assign the proton signals. Calculate $\Delta\delta_{SR}$ for substituents adjacent to the stereocenter. Map the signs (+ or -) to the established Mosher conformational model to deduce the absolute configuration[10][11].



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Mosher's ester analysis workflow for determining the absolute configuration of carbinols.

Comparative Performance & Experimental Data

To aid in method selection, the following table synthesizes the operational parameters, accuracy, and limitations of each technique based on current analytical standards[1][5][10].

Parameter	SC-XRD (Flack Parameter)	VCD Spectroscopy	Mosher's Method (NMR)
Sample State	Single Crystal	Solution (Liquid/Oil/Solid)	Solution (Liquid/Oil/Solid)
Sample Amount	~0.1 – 1.0 mg	2 – 10 mg	1 – 5 mg
Time to Result	Days to Weeks (Crystallization)	1 to 3 Days (DFT Bottleneck)	1 to 2 Days
Applicability	Any crystallizable molecule	Most chiral molecules	Secondary alcohols/amines
Accuracy	>99% (Gold Standard)	High (Depends on DFT accuracy)	High (For rigid/predictable systems)
Primary Limitation	Requires high-quality crystals	Struggles with highly flexible molecules	Requires specific functional groups
Data Output	3D Atomic Coordinates	Vibrational Spectra (IR/VCD)	1 H, 19 F, 13 C NMR Shifts

Conclusion The determination of absolute configuration requires a strategic alignment of the molecule's physical properties with the appropriate analytical technique. SC-XRD remains the definitive gold standard, provided a crystal can be grown[1]. For non-crystallizable liquids or oils, VCD offers a powerful, non-destructive solution-state alternative, leveraging the rigorous causality of quantum mechanical modeling[5]. Meanwhile, Mosher's method stands as a rapid, highly reliable diagnostic tool for specific functional groups, utilizing the predictable magnetic anisotropy of diastereomeric esters[9].

References

- [7 - BioTools\[7\]](#) [2.9 - PubMed / Nature Protocols\[9\]](#)

- [2 - Wikipedia](#)[2] [4.5 - ResearchGate](#)[5]
- [3 - MDPI](#)[3] [6.11 - YouTube](#)[11] [7.6 - PubMed / Chirality](#)[6]
- [1 - American Laboratory](#)[1]
- [4 - ZORA](#)[4] [10.8 - Frontiers](#)[8] [11.10 - BenchChem](#)[10]

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